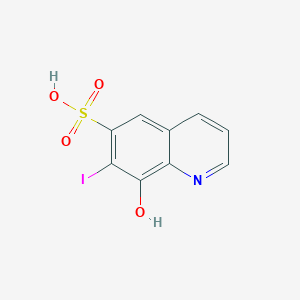
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a hydroxy group at the 4-position, an oxo group at the 2-position, and a nonyl-acetamide side chain at the 3-position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide typically involves multi-step organic reactions. One common method involves the condensation of an appropriate aniline derivative with diethyl malonate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like diphenyl ether and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The oxo group can be reduced to form a hydroxy derivative.
Substitution: The nonyl-acetamide side chain can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide involves its interaction with specific molecular targets. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The nonyl-acetamide side chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N,N-bis-(3-methyl-butyl)-acetamide
- 4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl-acetic acid isobutyl ester
Uniqueness
2-(4-Hydroxy-2-oxo-1,2-dihydro-quinolin-3-yl)-N-nonyl-acetamide is unique due to its specific nonyl-acetamide side chain, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C20H28N2O3 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-nonylacetamide |
InChI |
InChI=1S/C20H28N2O3/c1-2-3-4-5-6-7-10-13-21-18(23)14-16-19(24)15-11-8-9-12-17(15)22-20(16)25/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,21,23)(H2,22,24,25) |
Clave InChI |
AOVAUQVPMYFTOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCNC(=O)CC1=C(C2=CC=CC=C2NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,5-dichloro-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11994509.png)

![ethyl (2E)-2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoate](/img/structure/B11994516.png)

![methyl (2E)-2-(2-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994531.png)






![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)
![ethyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994587.png)
![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)
